![molecular formula C15H15N3O4 B4164686 N-[5-nitro-2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B4164686.png)
N-[5-nitro-2-(1-pyrrolidinyl)phenyl]-2-furamide
Overview
Description
N-[5-nitro-2-(1-pyrrolidinyl)phenyl]-2-furamide, commonly known as nifurpirinol, is a synthetic compound that has been extensively studied for its biological activities. It belongs to the nitrofuran class of compounds and has been used as an antibacterial and antiprotozoal agent in veterinary medicine.
Mechanism of Action
The exact mechanism of action of nifurpirinol is not fully understood. However, it is believed that the compound acts by inhibiting the activity of enzymes involved in bacterial and protozoal metabolism, leading to their death.
Biochemical and Physiological Effects:
Nifurpirinol has been shown to have a range of biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in bacterial and protozoal cells, leading to their death. Nifurpirinol has also been shown to modulate the immune response and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of nifurpirinol is its broad-spectrum activity against bacterial and protozoal pathogens. It is also relatively easy to synthesize and purify. However, one limitation of nifurpirinol is its potential toxicity to mammalian cells, which can limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on nifurpirinol. These include:
1. Investigation of the mechanism of action of nifurpirinol at the molecular level.
2. Development of new synthetic routes for nifurpirinol and its analogs.
3. Evaluation of the efficacy of nifurpirinol against emerging bacterial and protozoal pathogens.
4. Exploration of the potential use of nifurpirinol as an anti-inflammatory agent in human medicine.
5. Investigation of the potential use of nifurpirinol as a chemotherapeutic agent for the treatment of cancer.
In conclusion, nifurpirinol is a synthetic compound with broad-spectrum antibacterial and antiprotozoal activities. It has been extensively studied for its biological activities and has potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of nifurpirinol and to explore its potential uses in human medicine.
Scientific Research Applications
Nifurpirinol has been studied for its antibacterial and antiprotozoal activities. It has been shown to be effective against a wide range of bacterial and protozoal pathogens, including Escherichia coli, Salmonella typhimurium, and Giardia lamblia. Nifurpirinol has also been investigated for its potential use in the treatment of cancer and as an anti-inflammatory agent.
properties
IUPAC Name |
N-(5-nitro-2-pyrrolidin-1-ylphenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-15(14-4-3-9-22-14)16-12-10-11(18(20)21)5-6-13(12)17-7-1-2-8-17/h3-6,9-10H,1-2,7-8H2,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTJYJWTABLXIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24795785 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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